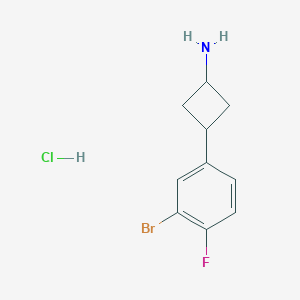
3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of heterocyclic compounds with substituents such as bromo, fluoro, and amino groups is a topic of interest in the field of organic chemistry. The chemoselective functionalization of halogenated pyridines, as described in the second paper, involves catalytic amination conditions that afford substitution products with high selectivity . This suggests that similar conditions could potentially be applied to synthesize the target compound by selectively introducing an amine group into a bromo-fluorophenyl cyclobutane precursor.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by a four-membered ring, which can impose strain on the substituents attached to it. The first paper discusses the synthesis of a diphosphacyclobutane diyl and its interaction with hydrogen fluoride . Although the target compound does not contain phosphorus, the analysis of the four-membered ring system and its electronic properties could be relevant. The X-ray crystallographic analysis mentioned in the first paper could be a valuable tool for determining the molecular structure of the target compound as well .
Chemical Reactions Analysis
The reactivity of cyclobutane derivatives can be quite complex due to the inherent ring strain. The third paper describes the generation of a reactive cyclobuta benzyne intermediate, which can undergo trapping and dimerization reactions . This indicates that cyclobutane-containing compounds can participate in a variety of chemical transformations, which may include reactions with amines or halogens to form substituted cyclobutanes similar to the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would likely be influenced by the presence of the bromo, fluoro, and amino substituents. The steric and electronic effects of these groups can affect the compound's boiling point, solubility, and reactivity. The papers provided do not directly discuss the properties of the target compound, but the methodologies and analyses used in these studies could be applied to determine such properties. For example, the charge-transfer-type transition mentioned in the first paper could be relevant for understanding the electronic properties of the target compound .
Applications De Recherche Scientifique
Synthesis and Structural Diversity
The compound 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride is relevant to the field of organic synthesis, particularly in the context of creating structurally diverse molecules with potential biological activities. A key aspect of its application involves the synthesis of cyclobutane derivatives, which are of interest due to their unique chemical and physical properties. Cyclobutane-containing compounds, including those derived from [2 + 2]-cycloaddition reactions, exhibit a wide range of biological effects and present synthetic challenges and opportunities for the development of novel pharmaceuticals and materials (Yang et al., 2022).
Environmental and Health Applications
Another significant area of research involves the development of amine-functionalized sorbents for environmental applications, such as the removal of persistent organic pollutants from water supplies. Studies on amine-containing sorbents demonstrate their effectiveness in capturing and removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from contaminated water, suggesting potential environmental remediation applications for compounds like 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride (Ateia et al., 2019).
Advanced Materials and Catalysis
The structural motif of 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride contributes to the synthesis of advanced materials and catalysts. For instance, the cyclobutane ring is involved in the formation of novel alkaloids with antimicrobial, antibacterial, and antitumor activities, highlighting its utility in the discovery and development of new therapeutic agents. Research on cyclobutane-containing alkaloids emphasizes their importance as a source of bioactive compounds for drug discovery (Sergeiko et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . These indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on measures to be taken to avoid the hazards.
Propriétés
IUPAC Name |
3-(3-bromo-4-fluorophenyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN.ClH/c11-9-5-6(1-2-10(9)12)7-3-8(13)4-7;/h1-2,5,7-8H,3-4,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCTVAJILHEEIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC(=C(C=C2)F)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine](/img/structure/B2531018.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2531019.png)
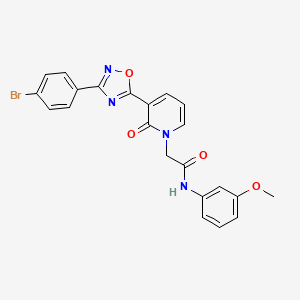
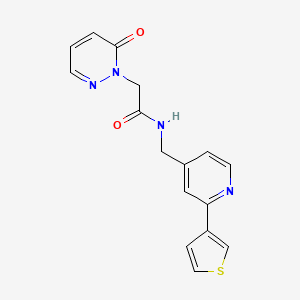
![(Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2531025.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2531026.png)
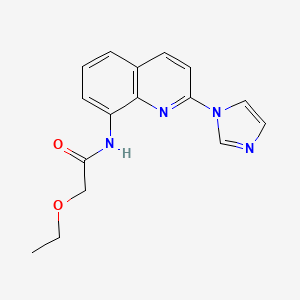
![4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2531029.png)
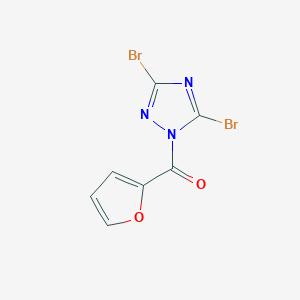
![1-[4-Phenyl-4-(1,3,4,5-tetrahydro-2-benzazepine-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2531032.png)
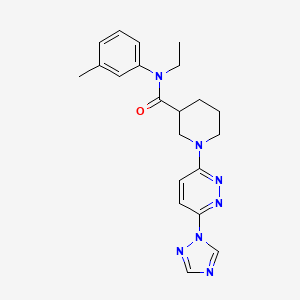
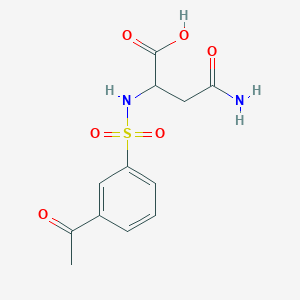
![2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2531039.png)
